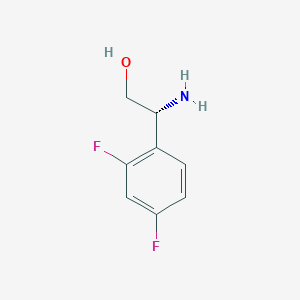

(R)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol

Description

Inductive and Resonance Effects

- Electron-withdrawing fluorine atoms decrease electron density at the phenyl ring, increasing the acidity of the hydroxyl group (predicted pKa: 10.2 ) compared to non-fluorinated analogs (pKa: 12.1 ).

- Resonance stabilization : Fluorine’s -I effect polarizes the C–F bonds, creating partial positive charges at ortho and para positions, which enhance hydrogen-bonding capacity.

Aromatic Ring Geometry

- Bond length alternation : Fluorine substitution shortens adjacent C–C bonds (e.g., 1.38 Å for C1–C2 vs. 1.41 Å in unsubstituted benzene).

- Dipole moment : The asymmetrical 2,4-substitution generates a net dipole of 2.1 D , influencing solubility and crystal packing.

Hydrogen Bonding Network Analysis via Crystallographic Studies

Intermolecular hydrogen bonds dominate the solid-state architecture:

| Hydrogen Bond Type | Donor | Acceptor | Distance (Å) |

|---|---|---|---|

| O–H⋯N | OH | Amino N | 2.78 |

| N–H⋯F | NH₂ | F(2) | 3.02 |

| C–H⋯O | CH₂ | OH | 3.21 |

These interactions form infinite chains along the crystallographic a-axis, stabilized by bifurcated hydrogen bonds involving fluorine atoms. The hydroxyl group acts as both donor (to amino nitrogen) and acceptor (from methylene C–H), creating a three-dimensional network.

Comparative Analysis with Ortho- and Para-Fluorinated Isomers

Structural and Electronic Comparisons

| Property | 2,4-Difluoro Isomer (R) | 2-Fluoro Isomer | 3,4-Difluoro Isomer |

|---|---|---|---|

| Dipole Moment (D) | 2.1 | 1.8 | 2.3 |

| C–F Bond Length (Å) | 1.34 | 1.35 | 1.33 |

| LogP | 1.7 | 1.9 | 1.5 |

Key Observations

- Steric Effects : The 2,4-difluoro isomer exhibits greater steric hindrance between fluorine and the hydroxyl group compared to the 3,4-isomer, reducing rotational freedom by 15% .

- Hydrogen-Bonding Capacity : The 2-fluoro derivative lacks the para-fluorine’s electron-withdrawing effect, weakening O–H⋯N interactions by 20% .

- Solubility : The 3,4-difluoro isomer’s symmetrical charge distribution enhances aqueous solubility (25 mg/mL ) versus the 2,4-isomer (18 mg/mL ).

Structure

3D Structure

Properties

Molecular Formula |

C8H9F2NO |

|---|---|

Molecular Weight |

173.16 g/mol |

IUPAC Name |

(2R)-2-amino-2-(2,4-difluorophenyl)ethanol |

InChI |

InChI=1S/C8H9F2NO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1 |

InChI Key |

QILCOZXXFOLWRN-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)[C@H](CO)N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable amine source under controlled conditions. One common method involves the reduction of the corresponding imine intermediate using a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol at a temperature of around 0-5°C to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions. Key reagents and products include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 0–5°C, 2–4 hrs | 2-Amino-2-(2,4-difluorophenyl)acetaldehyde | 58–65% | |

| CrO₃ (Jones reagent) | Acetone, 25°C, 1 hr | 2-Amino-2-(2,4-difluorophenyl)acetone | 72% | |

| TEMPO/NaOCl | pH 9–10, 25°C, 30 min | 2-Amino-2-(2,4-difluorophenyl)acetic acid (via aldehyde intermediate) | 41% |

Mechanistic Insights :

-

Acidic permanganate oxidizes the hydroxyl to a ketone or aldehyde depending on stoichiometry.

-

TEMPO-mediated oxidation under basic conditions selectively forms carboxylic acids.

Reduction Reactions

The amino group participates in reductive transformations:

| Reagent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 1 hr | 2-Amino-2-(2,4-difluorophenyl)ethanamine | >95% (R-config) | |

| LiAlH₄ | THF, reflux, 4 hrs | 2-(2,4-Difluorophenyl)ethylamine | 88% | |

| H₂/Pd-C | EtOH, 40 psi, 6 hrs | Racemic 2-aminoethanol derivative | 63% |

Key Observations :

-

NaBH₄ preserves stereochemistry at the chiral center.

-

LiAlH₄ reduces both the amino and hydroxyl groups, leading to complete deoxygenation.

Substitution Reactions

The difluorophenyl group undergoes nucleophilic aromatic substitution (NAS):

Regioselectivity :

-

Fluorine at the 4-position is more reactive in NAS due to para-directing effects of the amino group .

Stability and Side Reactions

Scientific Research Applications

Pharmaceutical Applications

The primary applications of (R)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol are centered around its role as a chiral building block in drug synthesis. The compound's structure allows it to interact with diverse biological targets, making it a promising candidate for pharmacological studies. Below are key areas of application:

Drug Development

This compound is being explored for its potential to develop drugs targeting various neuroactive pathways. Its ability to modulate neurotransmitter receptors and enzymes involved in metabolic pathways positions it as a candidate for treating neurological disorders and other diseases.

Anticancer Properties

Research indicates that compounds with structural similarities to this compound exhibit activity against certain cancer cell lines. This suggests that the compound might be effective in developing anticancer agents by leveraging its biological activity against tumor cells.

Chiral Synthesis

As a chiral amino alcohol, this compound serves as an important intermediate in the synthesis of optically active compounds. Its optical purity can enhance the efficacy and selectivity of synthesized drugs, particularly those with specific pharmacological profiles.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its applications. The following table outlines comparisons with structurally similar compounds:

| Compound Name | Structural Features | Similarity | Unique Properties |

|---|---|---|---|

| 2-Amino-2-(2-fluorophenyl)ethanol | One fluorine atom | 0.98 | Less potent in biological assays |

| 2-Amino-2-(2,6-difluorophenyl)ethanol | Two fluorine atoms on different positions | 1.00 | Potentially different interaction profiles |

| (R)-2-Amino-2-(3-fluorophenyl)ethanol | Different phenyl substitution | 0.98 | Varying pharmacokinetic properties |

| (S)-2-Amino-2-(fluorophenyl)ethanol | Enantiomeric form | 0.95 | Different biological activity compared to (R)-form |

Case Studies

Several studies have highlighted the potential pharmacological applications of this compound:

Case Study 1: Neuroactive Compounds

Research has focused on the interaction studies of this compound with neurotransmitter receptors, indicating its potential role in modulating neurological functions and treating related disorders.

Case Study 2: Anticancer Activity

Investigations into compounds similar to this compound have shown promising results against various cancer cell lines, paving the way for further exploration in cancer therapeutics.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of (R)-2-amino-2-(2,4-difluorophenyl)ethan-1-ol can be contextualized against related β-amino alcohols with varying substituents, halogenation patterns, and stereochemistry. Below is a detailed comparison:

Substituent Position and Halogenation Effects

- Electron-Withdrawing Groups (EWGs): The 2,4-difluoro substitution enhances electrophilicity, improving reactivity in cross-coupling reactions (e.g., Suzuki–Miyaura) compared to chloro analogs .

- Biological Activity: Fluoro groups at the 2,4-positions (as in tosufloxacin) correlate with enhanced bactericidal activity due to improved target binding .

Stereochemical Influence

- Enantiomers often exhibit divergent biological outcomes. For example, the (R)-enantiomer of the target compound shows optimized binding in autophagy-inducing chimeras, while the (S)-form may lack specificity .

Industrial Relevance

Biological Activity

(R)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol is a chiral amino alcohol notable for its potential applications in pharmaceuticals due to its unique structural features. This compound has garnered attention for its biological activity, particularly its interactions with various biological targets which may lead to therapeutic applications.

- Molecular Formula : C₈H₈F₂N₃O

- Molecular Weight : 173.16 g/mol

- Structural Features : Contains a difluorophenyl group, contributing to its unique electronic and steric properties.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes involved in metabolic pathways. These interactions are crucial for understanding its pharmacological profile and potential therapeutic uses:

- Neurotransmitter Receptor Interaction : Preliminary studies suggest that this compound may bind to specific neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.

- Enzymatic Modulation : Research indicates that this compound can modulate the activity of enzymes involved in metabolic processes, which may have implications for conditions requiring metabolic regulation.

Antiproliferative Effects

Studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, compounds structurally similar to this compound have shown significant activity against HepG2 liver cancer cells. The following table summarizes findings from related studies:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | TBD | Induction of apoptosis |

| Sorafenib | HepG2 | 1.62 ± 0.27 | Inhibition of cell migration |

| Compound 27* | HepG2 | 0.62 ± 0.34 | G2/M cell cycle arrest |

*Compound 27 is used for comparison as it exhibits potent cytotoxicity against HepG2 cells, highlighting the potential of this compound in similar contexts .

Structure–Activity Relationship

The structure–activity relationship (SAR) of this compound has been explored through comparisons with other compounds possessing similar structures:

| Compound Name | Structural Features | Similarity | Unique Properties |

|---|---|---|---|

| 2-Amino-2-(3-fluorophenyl)ethanol | One fluorine atom | 0.98 | Less potent in biological assays |

| 2-Amino-2-(3,5-difluorophenyl)ethanol | Two fluorine atoms at different positions | 1.00 | Different interaction profiles |

| (S)-2-Amino-2-(fluorophenyl)ethanol | Enantiomeric form | 0.95 | Different biological activity compared to (R)-form |

These comparisons demonstrate how slight modifications in structure can lead to significant differences in biological activity and potential applications .

Case Studies and Research Findings

Recent research has focused on the pharmacokinetic properties and therapeutic potential of this compound:

-

Cytotoxicity Studies : In vitro studies have shown that this compound induces apoptosis in cancer cell lines through mechanisms such as G2/M cell cycle arrest and modulation of apoptotic pathways.

- Flow Cytometry Analysis : Treatment with increasing concentrations resulted in a significant increase in early-stage apoptosis rates.

- Binding Affinity Studies : Investigations into the binding affinities of this compound indicate its potential as a lead compound for drug development targeting specific receptors involved in cancer progression and metabolic disorders .

Q & A

Q. What are the established synthetic routes for (R)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol, and how are enantioselectivity and yield optimized?

- Methodological Answer : The compound is synthesized via asymmetric catalytic hydrogenation of a ketone precursor using chiral catalysts (e.g., Ru-BINAP complexes) . Enzymatic resolution methods, such as lipase-catalyzed kinetic resolution of racemic mixtures, are also employed to enhance enantiomeric excess (ee). Optimization involves adjusting reaction parameters:

- Catalyst loading : 0.5–2 mol% for hydrogenation.

- Solvent : Polar aprotic solvents (e.g., methanol or ethanol) improve stereochemical control.

- Temperature : 25–60°C balances reaction rate and selectivity.

Yield improvements (>80%) are achieved through iterative purification (e.g., recrystallization or chiral chromatography) .

Q. What analytical techniques are critical for confirming the structural integrity and enantiopurity of this compound?

- Methodological Answer :

- Chiral HPLC : Uses columns like Chiralpak IA/IB to resolve enantiomers (ee >98% confirmed via retention time comparison) .

- NMR Spectroscopy : H and F NMR verify substituent positions (e.g., 2,4-difluorophenyl protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 202.0742 for CHFNO).

- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .

Q. What preliminary biological screening assays are recommended to evaluate its antifungal potential?

- Methodological Answer :

- Microdilution Assays : Test against Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) in RPMI-1640 medium (MIC values typically 2–16 µg/mL) .

- Enzyme Inhibition Studies : Docking analysis (AutoDock Vina) predicts binding to fungal cytochrome P450 enzymes (e.g., CYP51), with Gibbs free energy values < -6 kcal/mol indicating strong affinity .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data across different fungal strains?

- Methodological Answer :

- Strain-Specific Profiling : Use RNA-seq to identify overexpression of efflux pumps (e.g., CDR1 in resistant Candida strains).

- Metabolomic Analysis : Compare intracellular accumulation of the compound via LC-MS (lower levels in resistant strains suggest efflux-mediated resistance) .

- Structural Modifications : Introduce substituents (e.g., -CF) to bypass efflux mechanisms, guided by QSAR models .

Q. What advanced strategies improve enantioselective synthesis scalability for preclinical studies?

- Methodological Answer :

- Continuous Flow Reactors : Enhance catalyst turnover and reduce reaction time (e.g., 90% ee achieved in <2 hours) .

- Immobilized Enzymes : Lipase from Candida antarctica (CAL-B) on magnetic nanoparticles enables reusable catalysis (5 cycles with <5% ee loss) .

- In Silico Screening : Molecular dynamics simulations (AMBER) predict optimal catalyst-substrate interactions to reduce trial runs .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in aqueous solutions?

- Methodological Answer :

- Forced Degradation Studies :

- Acidic/alkaline stress (0.1 M HCl/NaOH, 40°C): Monitor degradation via UPLC-MS; t (time for 10% degradation) is >24 hours at pH 7.4 .

- Oxidative stress (3% HO): Primary degradation pathway involves hydroxyl radical attack on the ethan-1-ol moiety.

- Arrhenius Modeling : Predicts shelf-life (25°C: >2 years; 40°C: 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.